molecular formula C8H15ClO B13961975 3-Chlorooctan-4-one CAS No. 101251-85-8

3-Chlorooctan-4-one

Cat. No.: B13961975
CAS No.: 101251-85-8
M. Wt: 162.66 g/mol
InChI Key: GNIMWUVTLCMXGN-UHFFFAOYSA-N
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Description

3-Chlorooctan-4-one is an organic compound with the molecular formula C8H15ClO It is a chlorinated derivative of octanone, characterized by the presence of a chlorine atom at the third carbon and a ketone group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorooctan-4-one typically involves the chlorination of octan-4-one. One common method is the reaction of octan-4-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the third carbon position.

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced separation techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorooctan-4-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form alcohols or amines to form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

    Oxidation: Octanoic acid.

    Reduction: 3-Chlorooctan-4-ol.

    Substitution: 3-Hydroxyoctan-4-one or 3-Aminooctan-4-one.

Scientific Research Applications

3-Chlorooctan-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a model compound for studying the effects of chlorinated ketones on biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Chlorooctan-4-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and proteins, affecting their activity. The chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

    3-Bromooctan-4-one: Similar structure but with a bromine atom instead of chlorine.

    3-Fluorooctan-4-one: Similar structure but with a fluorine atom instead of chlorine.

    3-Iodooctan-4-one: Similar structure but with an iodine atom instead of chlorine.

Uniqueness: 3-Chlorooctan-4-one is unique due to the specific reactivity of the chlorine atom, which can influence the compound’s chemical and biological properties differently compared to its bromine, fluorine, or iodine analogs. The chlorine atom’s size, electronegativity, and bond strength contribute to its distinct behavior in chemical reactions and interactions with biological targets.

Properties

CAS No.

101251-85-8

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

3-chlorooctan-4-one

InChI

InChI=1S/C8H15ClO/c1-3-5-6-8(10)7(9)4-2/h7H,3-6H2,1-2H3

InChI Key

GNIMWUVTLCMXGN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(CC)Cl

Origin of Product

United States

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